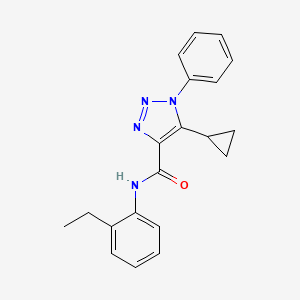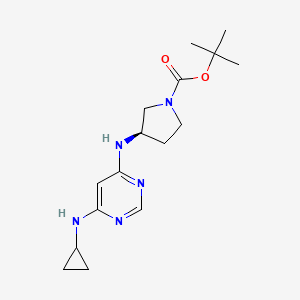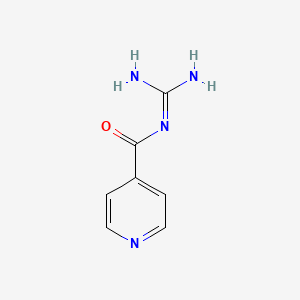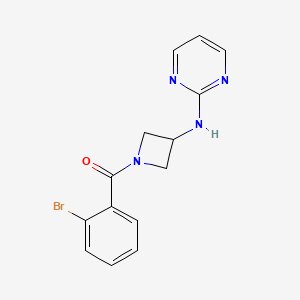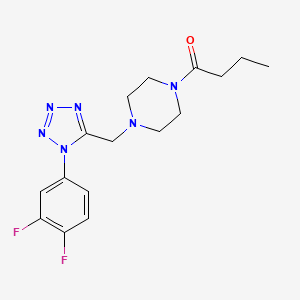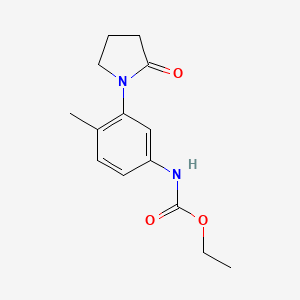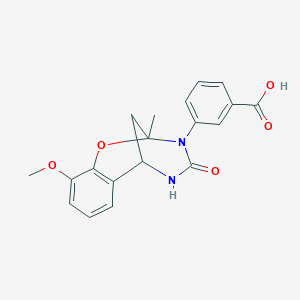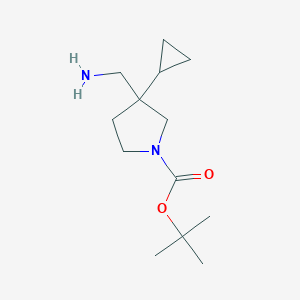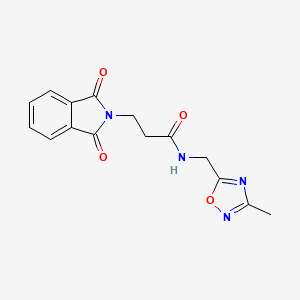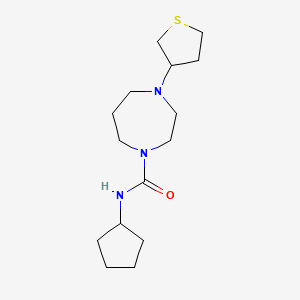
N-cyclopentyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1970s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Applications
Convenient Synthesis Methods : The research by Saemian et al. (2012) introduces a convenient method for the synthesis of related compounds, demonstrating the versatility of such molecules in chemical synthesis. This method could be applicable for creating labeled compounds for further study or use in various research contexts (Saemian, Shirvani, & Javaheri, 2012).
Novel Synthesis Approaches : Shaabani et al. (2008) described a novel one-pot pseudo-five-component synthesis of derivatives that share structural similarities with the compound , highlighting a synthetic route that could be adapted for the synthesis of N-cyclopentyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide (Shaabani, Maleki, Mofakham, & Moghimirad, 2008).
Chemical Functionalization : Research by Rodina et al. (2016) on the photochemical reaction of diazoketones for C-H functionalization of aliphatic compounds without elimination of nitrogen could offer insights into modifying the core structure of this compound for specific applications, such as the creation of new materials or biologically active molecules (Rodina, Galkina, Maas, Platz, & Nikolaev, 2016).
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3OS/c19-15(16-13-4-1-2-5-13)18-8-3-7-17(9-10-18)14-6-11-20-12-14/h13-14H,1-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOPBQAQBSCNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


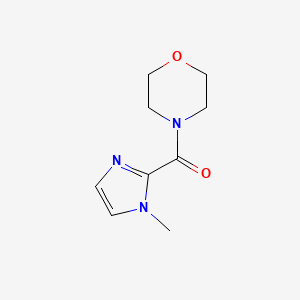
![(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride](/img/structure/B2544750.png)
